molecular formula C13H9ClF2S B7998010 1-Chloro-3-fluoro-6-[(4-fluorophenyl)sulfanylmethyl]benzene

1-Chloro-3-fluoro-6-[(4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7998010
M. Wt: 270.73 g/mol
InChI Key: WFIHHOQBTMRILN-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-6-[(4-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (Cl), fluorine (F), and a sulfanylmethyl group linked to a 4-fluorophenyl moiety. Its molecular formula is C₁₃H₉ClF₂S, with a molecular weight of 270.72 g/mol (calculated based on substituent adjustments from analogous structures in ). This compound belongs to a class of organosulfur derivatives, which are often explored for applications in agrochemicals, pharmaceuticals, or materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name

2-chloro-4-fluoro-1-[(4-fluorophenyl)sulfanylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2S/c14-13-7-11(16)2-1-9(13)8-17-12-5-3-10(15)4-6-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIHHOQBTMRILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Chloro-3-fluoro-6-[(4-fluorophenyl)sulfanylmethyl]benzene typically involves several steps, including halogenation and sulfanylmethylation reactions. One common synthetic route involves the following steps:

Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-Chloro-3-fluoro-6-[(4-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the thiol form.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents and conditions for these reactions include palladium catalysts, bases, and appropriate solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-Chloro-3-fluoro-6-[(4-fluorophenyl)sulfanylmethyl]benzene serves as an intermediate in the synthesis of pharmaceuticals. Its structural features make it a candidate for developing compounds with antimicrobial and anticancer properties.

Case Study: Antimicrobial Activity
Research has shown that halogenated compounds exhibit significant antimicrobial effects. For instance, derivatives similar to this compound have been tested against various bacterial strains.

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Chloro-5-fluorophenolE. coli32 µg/mL
4-Fluorobenzyl alcoholS. aureus16 µg/mL
1-Chloro-3-fluoro-benzeneP. aeruginosaTBD

Agrochemicals

The compound's unique reactivity allows it to be utilized in the formulation of agrochemicals, particularly as a pesticide or herbicide precursor.

Case Study: Pesticide Development
Research into similar compounds has indicated potential efficacy against agricultural pests, suggesting that modifications to the sulfanylmethyl group could enhance bioactivity.

Material Science

In material science, this compound can be employed in the development of specialty chemicals and materials with tailored properties for specific applications, such as coatings or polymers.

The biological activity of this compound is notable for its potential interactions with biological systems:

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-6-[(4-fluorophenyl)sulfanylmethyl]benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-Chloro-3-fluoro-6-[(4-fluorophenyl)sulfanylmethyl]benzene can be contextualized by comparing it to analogous compounds, as detailed below:

Structural Analogs with Halogen Variation

1-Chloro-3-fluoro-6-[(4-chlorophenyl)sulfanylmethyl]benzene (CAS: 903125-31-5)

  • Molecular Formula : C₁₃H₉Cl₂FS
  • Molecular Weight : 287.2 g/mol
  • Key Differences :

  • The 4-fluorophenyl group in the target compound is replaced with a 4-chlorophenyl group.
  • Chlorine (Cl) at the para position increases molecular weight and lipophilicity compared to fluorine (F).

2,5-Dichlorophenyl 3,3,3-trifluoropropyl sulfide

  • Molecular Formula : C₉H₆Cl₂F₃S
  • Molecular Weight : 277.1 g/mol
  • Key Differences :

  • Features a trifluoropropyl chain instead of a benzyl-sulfanylmethyl group.

Substitution Pattern and Electronic Effects

  • Impact of Halogens on Sulfur Reactivity :
    • The 4-fluorophenyl group in the target compound introduces strong electron-withdrawing effects via inductive withdrawal, which polarizes the S–C bond. This could enhance stability against oxidation compared to alkyl-substituted analogs.
    • In contrast, 4-chlorophenyl () provides weaker inductive effects but greater steric bulk, possibly influencing crystal packing or intermolecular interactions .

Physicochemical Properties

Property Target Compound 4-Chloro Analog (CAS 903125-31-5) 2,5-Dichlorophenyl Trifluoropropyl Sulfide
Molecular Weight (g/mol) 270.72 287.2 277.1
Halogen Substituents Cl, F (benzene); F (phenyl) Cl, F (benzene); Cl (phenyl) Cl, F (alkyl chain)
Key Functional Groups Sulfanylmethyl, Fluoroaryl Sulfanylmethyl, Chloroaryl Trifluoropropyl, Dichlorophenyl
Potential Applications Agrochemical intermediates Discontinued (lab use only) High-stability materials
  • The target compound’s fluorine-rich structure may offer advantages in metabolic stability for bioactive molecules, a trend observed in fluorinated pesticides (e.g., sulfones in ) .

Biological Activity

1-Chloro-3-fluoro-6-[(4-fluorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H9ClF2S. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. It is characterized by the presence of chlorine, fluorine, and a sulfanylmethyl group attached to a benzene ring, which may influence its reactivity and biological interactions.

The compound's structure allows for various chemical reactions, including nucleophilic substitutions, oxidation, and reduction processes. Its synthesis typically involves halogenation and sulfanylmethylation reactions, making it a versatile building block in organic synthesis.

PropertyValue
Molecular FormulaC13H9ClF2S
Molecular Weight252.735 g/mol
Density1.28 g/cm³
Melting Point36 °C
Boiling Point345.5 °C

The biological activity of this compound is likely mediated through its interaction with various molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound's binding affinity, potentially leading to significant biological effects. This compound may act as a reactive intermediate in chemical reactions or as an active agent in biological systems.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, research on flavonoids shows that halogenated derivatives can inhibit the growth of human non-small cell lung cancer (A549) cells, suggesting that similar mechanisms might be applicable to this compound.

Table: IC50 Values Against A549 Cells

CompoundIC50 (µM)
Compound 6l0.46 ± 0.02
Compound 6k3.14 ± 0.29
5-Fluorouracil4.98 ± 0.41

These results indicate that halogen substitution may enhance cytotoxicity against cancer cells, possibly through apoptosis induction via mitochondrial pathways .

Insecticidal Activity

This compound has also been studied for its insecticidal properties. As a haloalkyl pesticide, it disrupts the nervous systems of insects, leading to their mortality. This mechanism is critical for developing new insecticides that target resistant pest populations .

Case Studies

  • Flavonoid Derivatives : A study synthesized various flavonoid compounds and assessed their biological activities against cancer cells, revealing that halogenated variants had superior inhibitory effects compared to non-halogenated ones .
  • Insect Management : Research into new insecticide molecules highlighted the effectiveness of compounds with similar structures to this compound in managing insect populations, showcasing their potential application in agriculture .

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